molecular formula C21H18FN5OS B2924193 N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-84-1

N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2924193
CAS RN: 898371-84-1
M. Wt: 407.47
InChI Key: ZIZAFABSQKUAMY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Screening : A related compound, involving a 1,2,4-triazole ring system, was synthesized and evaluated for its antibacterial, antifungal, and anti-tuberculosis activity. The study highlights the compound's potential in addressing various microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anticancer Applications

  • PI3K Inhibitor for Cancer Therapy : A study on a structurally similar compound showed remarkable anticancer effects. The modification of the compound led to reduced toxicity and significant inhibition of PI3Ks and mTOR, which are critical in cancer cell proliferation (Wang et al., 2015).
  • Novel Antitumor Derivatives : Another study focused on synthesizing new derivatives containing a pyrazole moiety. These derivatives demonstrated significant antitumor activity, highlighting the compound's potential in cancer treatment (Alqasoumi et al., 2009).

Fluorescent Properties and Sensing Applications

  • Novel Surfactant-like Pyrene Derivatives : The synthesis of surfactant-like pyrene derivatives containing a triazole unit was explored. These compounds exhibited interesting fluorescent properties and potential as multi-functional fluorescent probes (Zhang, Qin, Li, & Fang, 2014).

Other Applications

  • Antiexudative Activity : Derivatives of 1,2,4-triazol were synthesized and evaluated for antiexudative properties. The study revealed the potential of these compounds in treating inflammatory conditions (Chalenko et al., 2019).
  • Molecular Docking and Drug Design : A novel anti-COVID-19 molecule, structurally similar to the compound , was synthesized and analyzed through molecular docking against SARS-CoV-2 protein, suggesting its potential in drug design (Mary et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-15-5-4-6-16(13-15)20-24-25-21(27(20)26-11-2-3-12-26)29-14-19(28)23-18-9-7-17(22)8-10-18/h2-13H,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZAFABSQKUAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

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